1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine
Overview
Description
1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine is a chemical compound with the molecular formula C11H15FN2O2S. It is characterized by the presence of a piperazine ring substituted with a 2-fluoro-4-(methylsulfonyl)phenyl group. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-nitrobenzene and piperazine.
Reaction Conditions: The nitro group in 2-fluoro-4-nitrobenzene is reduced to an amine group using a reducing agent like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution Reaction: The resulting 2-fluoro-4-aminobenzene is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Cyclization: Finally, the intermediate product is cyclized with piperazine under appropriate conditions to yield this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine can be compared with other similar compounds, such as:
1-[2-Fluoro-4-(methylsulfonyl)phenyl]-4-(2-hydroxyethyl)piperazine: This compound has an additional hydroxyethyl group, which may confer different biological activities and properties.
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds have an indole ring instead of a piperazine ring, leading to different chemical and biological properties.
Sulfonamide-based indole analogs: These compounds contain a sulfonamide group and an indole ring, which may result in distinct pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a fluorine atom and a methylsulfonyl group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-fluoro-4-methylsulfonylphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c1-17(15,16)9-2-3-11(10(12)8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYAOPCJWBOQNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCNCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382247 | |
Record name | 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845616-10-6 | |
Record name | 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845616-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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